
2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2567502-34-3 . It has a molecular weight of 186.68 . It is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2.ClH/c1-7-4-5-11-8(6-7)9(2,3)10;/h4-6H,10H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 186.68 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
1. Structural Characterization and Polymorphism
Böck et al. (2020) studied the structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and its derived 2-aminothiazoles. This research highlights the importance of understanding the crystal and molecular structures of compounds related to 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride, particularly in terms of their polymorphism and intermolecular hydrogen bonding patterns (Böck et al., 2020).
2. Synthesis and Structure of Metal Complexes
The synthesis and structure of trialkyltantalum complexes stabilized by aminopyridinato ligands, including derivatives of 4-methylpyridin-2-yl, were explored by Noor et al. (2006). This research is relevant for understanding how compounds like 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride can be used in the synthesis of metal complexes, particularly in the context of catalysis and material science (Noor et al., 2006).
3. Role in Palladium-Catalyzed Reactions
Ahmad et al. (2019) investigated the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, utilizing 4-methylpyridin-2-amine. Their findings contribute to the understanding of transition metal-catalyzed hydrolysis, which is significant for various chemical synthesis processes, including those involving derivatives of 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride (Ahmad et al., 2019).
4. Corrosion Inhibition
The inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion was studied by Mert et al. (2014). This research is relevant for industrial applications where corrosion resistance is critical, and it demonstrates the potential use of 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride derivatives as corrosion inhibitors (Mert et al., 2014).
5. Catalysis and Ligand Design
Research on group 10 metal aminopyridinato complexes by Deeken et al. (2006) is significant for understanding the role of compounds like 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride in catalysis. This study highlights the synthesis and applications of these complexes in aryl-Cl activation and hydrosilane polymerization, emphasizing the versatility of aminopyridine-based ligands (Deeken et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
While specific future directions for “2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride” are not available, research into similar compounds suggests potential areas of interest. For example, imidazole derivatives have been studied for their broad range of chemical and biological properties, suggesting potential for the development of new drugs .
特性
IUPAC Name |
2-(4-methylpyridin-2-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7-4-5-11-8(6-7)9(2,3)10;/h4-6H,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQAVWJEKAUONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
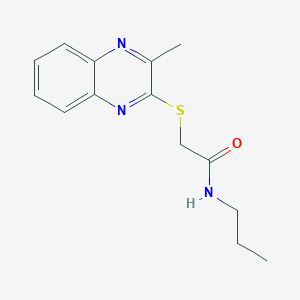
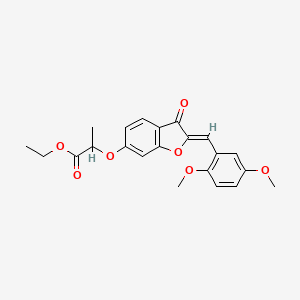

![6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2639414.png)
![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)
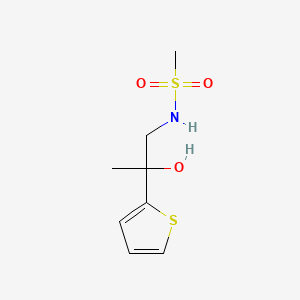
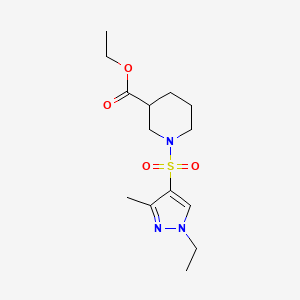
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)

![6-(Methylsulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)
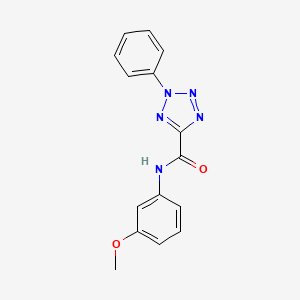
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)


